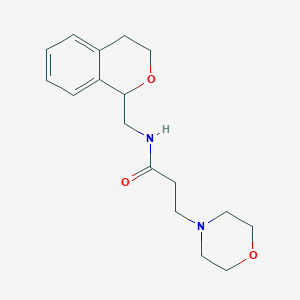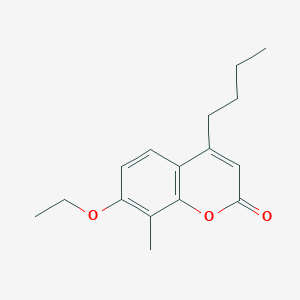![molecular formula C19H14ClN3O4S B3947172 N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B3947172.png)
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide
Descripción general
Descripción
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 is a small molecule that can release carbon monoxide (CO) in a controlled manner, which has been shown to have a wide range of biological effects.
Mecanismo De Acción
The mechanism of action of N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide is complex and not fully understood. However, it is believed that this compound releases CO in a controlled manner, which can activate a variety of signaling pathways in cells. CO has been shown to have a wide range of biological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory effects.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including:
- Anti-inflammatory effects: this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in a variety of cell types.
- Anti-apoptotic effects: this compound has been shown to reduce apoptosis in a variety of cell types, including neurons and cancer cells.
- Vasodilatory effects: CO released by this compound has been shown to cause vasodilation in a variety of blood vessels, including the pulmonary arteries and the coronary arteries.
- Antioxidant effects: CO released by this compound has been shown to have antioxidant effects in a variety of cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has several advantages for use in lab experiments, including:
- Controlled release of CO: this compound allows for the controlled release of CO, which can be difficult to achieve using other methods.
- Small molecule size: this compound is a small molecule, which allows for easy penetration into cells and tissues.
- Versatility: this compound has a wide range of biological effects and can be used in a variety of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments, including:
- Potential toxicity: CO can be toxic in high concentrations, and the release of CO from this compound must be carefully controlled.
- Limited stability: this compound can be unstable under certain conditions, which can affect its effectiveness in experiments.
Direcciones Futuras
There are several potential future directions for research on N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide, including:
- Further elucidation of the mechanism of action of this compound.
- Development of new CORM molecules with improved properties, such as increased stability or more targeted release of CO.
- Exploration of the potential therapeutic applications of this compound in a variety of diseases and conditions.
- Investigation of the potential use of this compound as a tool for studying the biological effects of CO in cells and tissues.
In conclusion, this compound is a small molecule that can release CO in a controlled manner, and has been extensively studied for its potential therapeutic applications. This compound has a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects, and has several advantages for use in lab experiments. However, there are also some limitations to the use of this compound, and further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methoxy-2-naphthamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include:
- Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in a variety of animal models, including models of arthritis, colitis, and sepsis.
- Anti-cancer effects: this compound has been shown to have anti-cancer effects in a variety of cancer cell lines, including lung cancer, breast cancer, and colon cancer.
- Cardiovascular effects: this compound has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure and improving cardiac function.
- Neuroprotective effects: this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(2-chloro-4-nitrophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c1-27-17-9-12-5-3-2-4-11(12)8-14(17)18(24)22-19(28)21-16-7-6-13(23(25)26)10-15(16)20/h2-10H,1H3,(H2,21,22,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZAQMLNFGAZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947107.png)
![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)
![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)





![3-acetyl-1-(2-chlorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3947166.png)


![2-(benzoylamino)-N-{2-[(2-furylmethyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B3947195.png)